2-ethoxy-5-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]benzoic acid
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Description
“2-ethoxy-5-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]benzoic acid” is a complex organic compound. It contains several functional groups and heterocyclic rings, including a thiazole ring and a pyrimidine ring . Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Pyrimidine is a six-membered ring with two nitrogen atoms . The compound also contains a benzoic acid group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its heterocyclic rings and functional groups. The thiazole ring is a five-membered ring with one sulfur and one nitrogen atom. The pyrimidine ring is a six-membered ring with two nitrogen atoms. The benzoic acid group consists of a benzene ring attached to a carboxylic acid group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups and heterocyclic rings. For instance, the thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . The benzoic acid group can participate in typical carboxylic acid reactions, such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and heterocyclic rings. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Future Directions
The future research directions could involve exploring the biological activities of this compound and developing new synthesis methods. Given the wide range of biological activities exhibited by compounds containing thiazole and pyrimidine rings, this compound could potentially be used in the development of new drugs .
Properties
IUPAC Name |
2-ethoxy-5-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-3-23-15-5-4-11(8-12(15)17(21)22)13-6-7-18-16(20-13)14-9-24-10(2)19-14/h4-9H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCBDOAPHMBZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NC=C2)C3=CSC(=N3)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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